ガノデラルA

概要

科学的研究の応用

作用機序

ガノデラルAは、複数の分子標的と経路を通じてその効果を発揮します。

骨形成分化: this compoundは、Wnt/β-カテニンおよびBMP/SMADシグナル伝達経路を活性化することにより、骨形成分化を促進します。

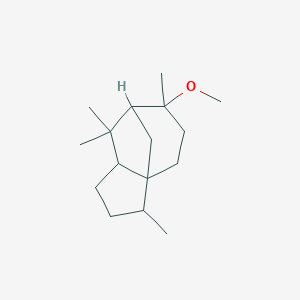

コレステロール合成阻害: This compoundは、ラノステロールからコレステロールへの変換に関与するラノステロール14α-デメチラーゼ酵素を標的とすることにより、コレステロール合成を阻害します.

類似の化合物との比較

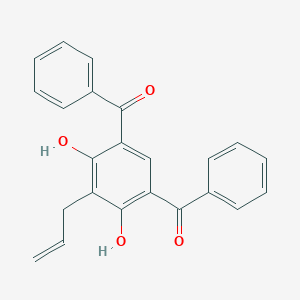

This compoundは、その特定の生物活性により、トリテルペノイドの中で独特です。類似の化合物には以下が含まれます。

ガノデリック酸A: 抗腫瘍作用と抗炎症作用で知られています.

ガノデロールB: This compoundと同様に、コレステロール合成阻害作用を示します.

ガノデルマノントリオール: がん細胞の浸潤行動を阻害します.

準備方法

合成経路と反応条件

ガノデラルAは主に霊芝の菌体から単離されます。抽出プロセスには、いくつかの段階が含まれます。

抽出: 乾燥した菌体を粉末化し、エタノールまたはメタノールを用いて溶媒抽出します。

ろ過と濃縮: 抽出物をろ過し、減圧下で濃縮して溶媒を除去します。

精製: 濃縮した抽出物を、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて、this compoundを単離します

工業的生産方法

This compoundの工業的生産には、霊芝の大規模培養、それに続く、実験室設定で使用されるものと同様の抽出および精製プロセスが含まれます。 温度、湿度、栄養供給などの培養条件の最適化は、this compoundの収量を最大化するために重要です .

化学反応の分析

反応の種類

ガノデラルAは、以下を含むさまざまな化学反応を起こします。

酸化: This compoundは酸化されてガノデリック酸を形成することができ、これは抗炎症作用と抗腫瘍作用で知られています.

還元: This compoundの還元は、潜在的な治療用途を持つ別の生物活性化合物であるガノデロールを生み出すことができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: ガノデリック酸

還元: ガノデロール

科学的研究アプリケーション

類似化合物との比較

Ganoderal A is unique among triterpenoids due to its specific biological activities. Similar compounds include:

特性

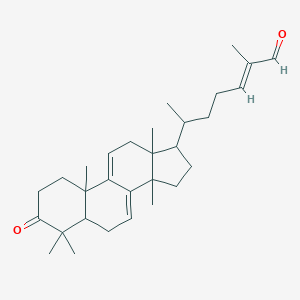

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFCIPJKSUUES-SPFFTVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318282 | |

| Record name | Ganoderal A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-98-3 | |

| Record name | Ganoderal A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderal A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

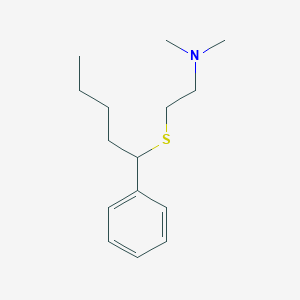

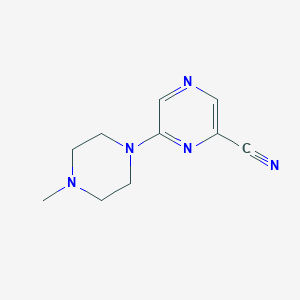

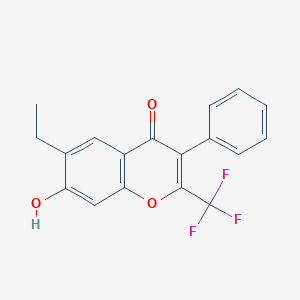

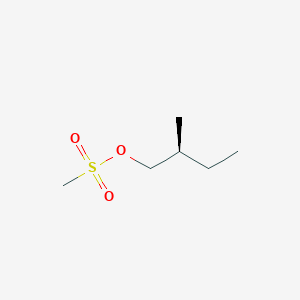

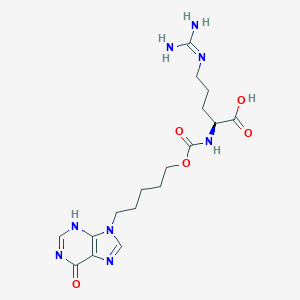

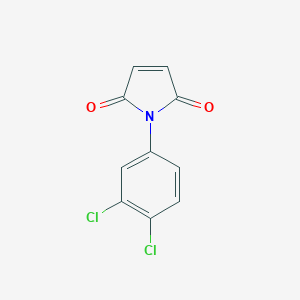

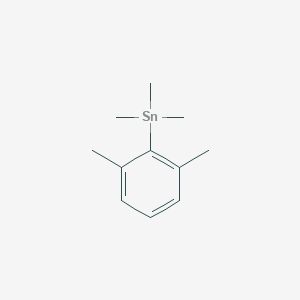

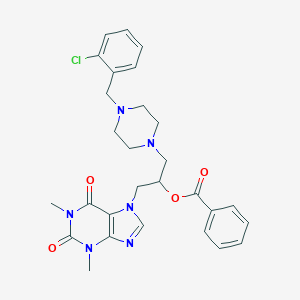

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of ganoderal A?

A1: Ganoderal A, a lanostane-type triterpene found in Ganoderma lucidum (Lingzhi), has demonstrated promising effects on osteogenic differentiation in human amniotic mesenchymal stem cells []. This suggests potential applications in bone regeneration and related therapies. Further research is needed to fully explore its therapeutic potential.

Q2: Which enzymes involved in cholesterol synthesis are inhibited by ganoderal A and related compounds?

A2: Studies indicate that ganoderal A, along with other 26-oxygenosterols like ganoderol A and B, and ganoderic acid Y, inhibit cholesterol biosynthesis by targeting the lanosterol 14α-demethylase enzyme []. This enzyme plays a crucial role in the conversion of 24,25-dihydrolanosterol to cholesterol.

Q3: What is the molecular formula and weight of ganoderal A?

A4: While the provided abstracts do not explicitly mention the molecular formula and weight of ganoderal A, they do provide information on its structural characterization. Ganoderal A is a lanostane-type triterpene [, ]. Based on its structure and known properties of similar compounds, its molecular formula can be deduced as C30H48O3, with a molecular weight of approximately 456 g/mol.

Q4: What analytical techniques are commonly used for the isolation and identification of ganoderal A in Ganoderma lucidum?

A4: Researchers frequently employ a combination of techniques for isolating and identifying ganoderal A. These include:

- Extraction: Initially, ganoderal A is extracted from Ganoderma lucidum using solvents like methanol or ethanol [, , , ].

- Chromatographic Separation: High-performance liquid chromatography (HPLC) is commonly used for separating and purifying ganoderal A from other compounds in the extract [, , ].

- Structure Elucidation: The structure of ganoderal A is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].

Q5: How do the chemical characteristics of Ganoderma lucidum and Ganoderma sinense differ based on triterpene profiles?

A6: Hierarchical clustering analysis of HPLC profiles, considering nine triterpenes including ganoderal A, revealed significant differences in the chemical makeup of Ganoderma lucidum and Ganoderma sinense []. This highlights the importance of accurate species identification for medicinal applications.

Q6: What are the implications of the structural differences between different Ganoderma species on their medicinal properties?

A7: Although both Ganoderma lucidum and Ganoderma sinense are used medicinally, their distinct triterpene profiles, including variations in ganoderal A content, suggest potential differences in their bioactivity and therapeutic effects []. Further research is crucial to understand the specific pharmacological activities associated with each species and their respective triterpenoid constituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。